3-甲基喹啉-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

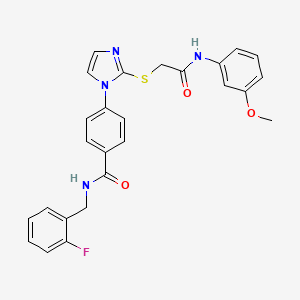

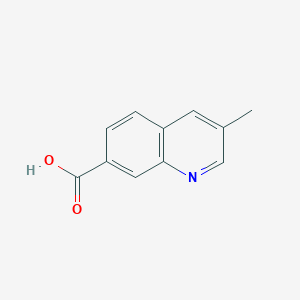

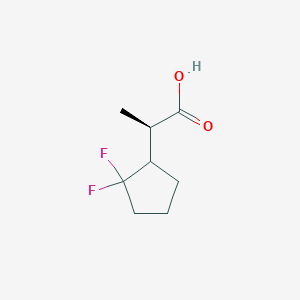

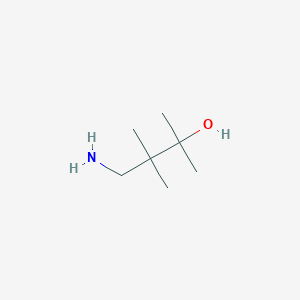

3-Methylquinoline-7-carboxylic acid is a compound with the CAS Number: 1956328-32-7 and a molecular weight of 187.2 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Methylquinoline-7-carboxylic acid is C11H9NO2 . The structure includes a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

3-Methylquinoline-7-carboxylic acid is a white to yellow solid at room temperature . It has a molecular weight of 187.2 .科学研究应用

分析化学应用

质子化异喹啉衍生物(包括结构上类似于 3-甲基喹啉-7-羧酸的化合物)的非寻常质谱解离途径已被研究用于分析目的。此类化合物已显示出独特的碎裂行为,可用于开发用于筛选模型 HIF 稳定剂及其在临床、法医和运动药物测试中的潜在代谢物的程序 (Beuck 等人,2009)。

合成化学应用

在合成化学中,3-甲基喹啉-7-羧酸及其衍生物已用于合成复杂分子。例如,7-氯喹啉-1,2,3-三唑基甲酰胺的器官催化合成(显示出潜在的抗伤害感受、抗炎和抗惊厥活性)涉及使用喹啉衍生物作为关键中间体 (Wilhelm 等人,2014)。

材料科学应用

已在水溶液中研究了喹啉羧酸除草剂(包括结构上类似于 3-甲基喹啉-7-羧酸的化合物)的光降解,重点研究了阳光和二氧化钛在降解过程中的作用。这项研究对于了解这些化合物的环境归宿以及开发基于光降解的修复策略至关重要 (Pinna 和 Pusino,2012)。

药物化学应用

已探索了结构上与 3-甲基喹啉-7-羧酸相关的 1,2,3,4-四氢异喹啉-3-羧酸衍生物的合成和生物学评估,以了解其作为过氧化物酶体增殖物激活受体 (PPAR) γ 激动剂的潜力。这些化合物已显示出降低血浆葡萄糖和甘油三酯水平的良好活性,表明它们在糖尿病治疗中的潜力 (Azukizawa 等人,2008)。

安全和危害

未来方向

Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, compounds containing the quinoline moiety, such as 3-Methylquinoline-7-carboxylic acid, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

作用机制

Target of Action

Quinoline derivatives, which include 3-methylquinoline-7-carboxylic acid, are known to interact with various biological targets . For instance, some quinoline derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain .

Mode of Action

For instance, some quinoline derivatives inhibit the action of prostaglandin synthetase by binding to the prostaglandin synthetase receptors COX-1 and COX-2 . This interaction results in the reduction of symptoms of pain and inflammation.

Biochemical Pathways

For instance, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by some quinoline derivatives leads to a decrease in the formation of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

Based on the known effects of similar quinoline derivatives, it can be inferred that this compound may have anti-inflammatory and analgesic effects due to its potential inhibition of cyclooxygenase enzymes .

Action Environment

The action, efficacy, and stability of 3-Methylquinoline-7-carboxylic acid can be influenced by various environmental factors. For instance, the microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . This can influence the interaction of the compound with its targets and consequently its efficacy. Furthermore, factors such as pH, temperature, and the presence of other molecules can also impact the action of the compound.

属性

IUPAC Name |

3-methylquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJJJYVYPBVXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)

![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)

![[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2912987.png)